molecular formula C10H10BrN3S B13441189 (2-(5-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine

(2-(5-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine

Cat. No.: B13441189
M. Wt: 284.18 g/mol
InChI Key: XTNYBVPUEQIWLX-UHFFFAOYSA-N
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Description

(2-(5-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine is a chemical compound that features a brominated thiophene ring attached to a pyrimidine ring, which is further substituted with a methyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(5-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine typically involves multi-step organic reactions. One common route starts with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to a series of reactions to introduce the pyrimidine ring and the methanamine group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(2-(5-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the thiophene ring can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, (2-(5-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific performance characteristics.

Mechanism of Action

The mechanism of action of (2-(5-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely, from inhibiting specific enzymes to activating signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (2-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine
  • (2-(5-Fluorothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine
  • (2-(5-Iodothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine

Uniqueness

Compared to similar compounds, (2-(5-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine stands out due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This unique feature can be leveraged to design compounds with specific properties and functions.

Properties

Molecular Formula

C10H10BrN3S

Molecular Weight

284.18 g/mol

IUPAC Name

[2-(5-bromothiophen-2-yl)-6-methylpyrimidin-4-yl]methanamine

InChI

InChI=1S/C10H10BrN3S/c1-6-4-7(5-12)14-10(13-6)8-2-3-9(11)15-8/h2-4H,5,12H2,1H3

InChI Key

XTNYBVPUEQIWLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(S2)Br)CN

Origin of Product

United States

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